molecular formula C9H12O3 B2456020 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 936803-80-4

5-Oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2456020
CAS No.: 936803-80-4
M. Wt: 168.192
InChI Key: VEIXZWOLIRWSDW-UHFFFAOYSA-N
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Description

“5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the molecular formula C9H12O3 . It is related to 2-oxabicyclo[2.2.2]octane, which has been identified as a new bioisostere of the phenyl ring . This compound is incorporated into the structure of drugs like Imatinib and Vorinostat .


Synthesis Analysis

The synthesis of related compounds involves a key step of iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions .


Molecular Structure Analysis

The molecular structure of “5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12) .

Scientific Research Applications

Enantioselective Synthesis and Applications

One application involves the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from related compounds. These derivatives serve as efficient chiral auxiliaries in asymmetric syntheses, specifically in Michael-type reactions, demonstrating the compound's utility in facilitating the creation of enantiomerically enriched products (Martens & Lübben, 1991).

Chiral Building Blocks for Amino Acids

Another study highlights its use as a chiral building block in the preparation of new δ-sugar amino acids. These amino acids mimic dipeptide structures and hold potential for accessing new peptidomimetics with restricted conformations, showcasing the compound's versatility in peptide synthesis (Defant et al., 2011).

Molecular Structure and Crystallography

Research on the molecular structure of related chiral cyclic amino acid esters through X-ray diffraction analysis provides insights into the stereochemical properties of these compounds, further underscoring the importance of "5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid" derivatives in structural biology and chemistry (Moriguchi et al., 2014).

Ligand Synthesis for Catalytic Reactions

The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands from related compounds and their application in rhodium-catalyzed asymmetric 1,4-addition reactions demonstrate the compound's utility in creating high-performance catalysts for organic synthesis, achieving high enantioselectivity (Otomaru et al., 2005).

Materials Science Applications

In materials science, derivatives of "5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid" have been used to synthesize soluble and colorless polyimides with excellent thermal stability, illustrating the compound's potential in creating new polymers and materials with desirable properties (Matsumoto & Kurosaki, 1997).

Future Directions

The future directions for “5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” and related compounds could involve further exploration of their potential as bioisosteres in drug discovery . The development of enantioselective approaches to bicyclo[2.2.2]octanes remains an attractive yet challenging arena .

Properties

IUPAC Name

5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXZWOLIRWSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester (Preparation 73, 390 g, 2.14 mol, 1.0 eq) was taken up in a mixture of THF:MeOH:water (2:2:1, 2.0 L). A solution of lithiumhydroxide monohydrate (198 g, 4.71 mol, 2.2 eq) in water (1.0 L) was added dropwise while a dark green solution emerged. The temperature was kept below 30° C. by cooling with a waterbath. The reaction mixture was washed with DCM (2×500 mL). The combined organic layers were extracted with water (300 mL). The combined aqueous layers were brought to pH ˜1 with concentrated HCl solution and subsequently extracted with DCM (4×300 mL). The combined organic layers were dried over sodium sulfate and the solvent was removed under reduced pressure and stripped with toluene (2×). This furnished title compound as a brownish solid (314 g, 1.87 mol, 87%).
Quantity
390 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
2 L
Type
solvent
Reaction Step One
Name
lithiumhydroxide monohydrate
Quantity
198 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
87%

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